N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule characterized by a nicotinamide backbone substituted with a trifluoromethyl group at the 6-position and a pyrazole-thiophene moiety linked via an ethyl chain. The compound’s structure integrates three pharmacologically relevant features:
- Nicotinamide core: A common scaffold in medicinal chemistry, often associated with enzyme inhibition (e.g., PARP, sirtuins) due to its resemblance to NAD+ .
- Pyrazole-thiophene-ethyl chain: The pyrazole ring (a five-membered heterocycle with two nitrogen atoms) and thiophene (a sulfur-containing aromatic ring) may contribute to π-π stacking or hydrogen-bonding interactions with biological targets. The ethyl linker provides conformational flexibility, which could optimize binding to receptors .
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)14-2-1-11(9-21-14)15(24)20-5-7-23-6-3-13(22-23)12-4-8-25-10-12/h1-4,6,8-10H,5,7H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNAUEOEIRDOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the nicotinamide group.
Thiophene Synthesis: Thiophenes can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and metal-catalyzed cyclization of alkynes with sulfur sources.
Pyrazole Synthesis: Pyrazoles are commonly synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Its ability to form stable films and its electronic properties make it useful in the development of advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Electronic Applications: The compound’s electronic properties, such as charge transport and light emission, are influenced by its conjugated system and the presence of electron-withdrawing groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features can be compared to those of related molecules in terms of pharmacophore design, physicochemical properties, and inferred biological activity. Below is an analysis based on the evidence and known structure-activity relationships:
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Heterocyclic Variations: The target compound’s thiophene distinguishes it from triazole- or quinoline-containing analogs (e.g., Example 41 ). Pyrazole substitution at the 3-position (vs. 1- or 4-position in other compounds) could alter binding orientation in enzymatic pockets .
Linker Flexibility :
- The ethyl chain in the target compound contrasts with rigid linkers like benzyl (A-425619 ) or direct aryl attachments (Example 41 ). Flexibility may allow better adaptation to target conformations but could reduce selectivity.
Trifluoromethyl Placement :
- The 6-CF₃ on the nicotinamide core (target) vs. benzyl-CF₃ (A-425619 ) influences electron distribution. The electron-withdrawing CF₃ on nicotinamide may stabilize the amide bond, reducing hydrolysis susceptibility.
Pharmacophore Hybridization: The target compound merges nicotinamide and pyrazole-thiophene motifs, whereas analogs like A-425619 combine urea and isoquinoline. This hybridization may enable dual-target activity (e.g., kinase and protease inhibition).
Hypothetical Research Findings (Inferred):
- Solubility : The target compound’s trifluoromethyl group and ethyl linker likely result in lower aqueous solubility compared to triazole-containing analogs (Example 41 ).
- Metabolic Stability: CF₃ substitution may prolong half-life relative to non-fluorinated analogs (e.g., N-(3-acetylphenyl)-6-(1H-pyrazol-1-yl)nicotinamide ).
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a nicotinamide core linked to an ethyl chain, which is substituted with a pyrazole ring and a thiophene group . The trifluoromethyl group enhances its chemical properties, potentially influencing its biological activity.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H14F3N3O |
| Molecular Weight | 401.42 g/mol |
| Structure | Chemical Structure |
The mechanism of action of this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : As a derivative of nicotinamide (vitamin B3), it could participate in various biological processes, including energy metabolism and cell signaling.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit notable antimicrobial properties. In studies evaluating similar pyrazole derivatives, significant antibacterial and antifungal activities were observed against various pathogens:
- Gram-positive Bacteria : Staphylococcus aureus, including methicillin-resistant strains (MRSA).
- Gram-negative Bacteria : Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Candida krusei.
These studies suggest that the presence of the thiophene and pyrazole rings contributes to the antimicrobial efficacy of the compound .
Anti-inflammatory and Anticancer Potential
The compound's structural components suggest potential anti-inflammatory and anticancer properties. Pyrazole derivatives have been extensively studied for their ability to inhibit inflammatory pathways and cancer cell proliferation. For instance, compounds with similar structures have demonstrated:
- Inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammation.
- Induction of apoptosis in cancer cells through modulation of signaling pathways .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Pyrazole Derivatives :
- Anti-inflammatory Assessment :
Q & A
Basic: What are the critical synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions to construct the pyrazole, thiophene, and trifluoromethylnicotinamide moieties. Key steps include:
- Coupling reactions to link the thiophene-pyrazole unit with the ethylamine spacer.
- Amide bond formation between the ethylamine intermediate and 6-(trifluoromethyl)nicotinoyl chloride.
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or tetrahydrofuran) enhance solubility and reaction rates for intermediates .
- Catalysts : Base catalysts like potassium carbonate (K₂CO₃) or triethylamine (TEA) are often used to facilitate coupling and amidation steps .
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and purity .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Core methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and thiophene substitution .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of the amide at ~1650 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and intermolecular interactions .
Advanced: How can researchers address contradictions in spectroscopic or crystallographic data?
- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
- Crystallographic refinement : Use programs like SHELXL to resolve ambiguities in electron density maps, especially for flexible side chains .
- Dynamic NMR : Probe temperature-dependent conformational changes if signal splitting or broadening occurs .
Advanced: What strategies optimize synthetic yield and purity for this compound?
- Solvent optimization : Switch from THF to DMF for intermediates with poor solubility .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings involving the thiophene ring .
- Purification : Use preparative HPLC for final-step purification to remove regioisomeric byproducts .
Advanced: How do computational methods predict the compound’s reactivity and electronic properties?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity trends .
- Solvent effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction pathways .
Advanced: What is the role of the trifluoromethyl group in modulating the compound’s properties?
- Electron-withdrawing effect : The -CF₃ group stabilizes the nicotinamide moiety, enhancing metabolic stability .
- Hydrophobicity : Increases membrane permeability, as observed in analogs with similar substituents .
- Crystallographic impact : The group’s rigidity influences packing efficiency in the solid state, affecting solubility .
Advanced: How can researchers validate the compound’s stability under varying experimental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity, then monitor decomposition via LC-MS .
- pH stability assays : Test solubility and integrity in buffers (pH 2–12) to identify labile bonds (e.g., amide hydrolysis) .
Advanced: What are the challenges in scaling up the synthesis, and how can they be mitigated?
- Byproduct formation : Optimize stoichiometry (e.g., reduce excess reagents) to minimize side reactions during scale-up .
- Safety considerations : Replace volatile solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) .
Advanced: How does the thiophene ring influence the compound’s electronic structure?
- Conjugation effects : The thiophene’s π-system delocalizes electron density into the pyrazole ring, altering redox potentials .
- Steric interactions : 3-Substitution on thiophene minimizes steric clash with the pyrazole N-ethyl group .
Advanced: What methodologies assess the compound’s interaction with biological macromolecules?
- Surface plasmon resonance (SPR) : Measure binding kinetics to proteins (e.g., kinases) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
- Cryo-EM : Resolve binding modes in complex with large targets (e.g., ribosomes) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
